![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

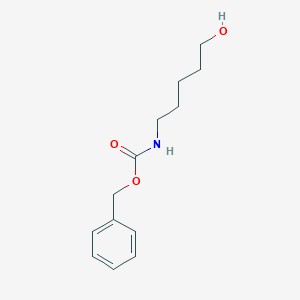

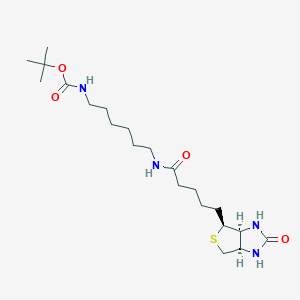

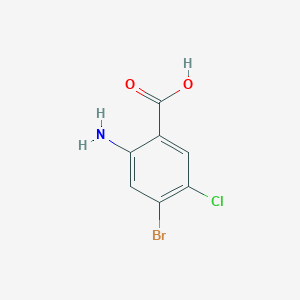

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is a synthesized organic compound that has gained interest in various fields of research. It is also known as 3,6-Dinitronaphthalic anhydride . The molecular formula is C12H4N2O7 and the molecular weight is 288.17 g/mol .

Molecular Structure Analysis

The molecular structure of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The exact mass is 288.00200 .Physical And Chemical Properties Analysis

The boiling point of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is 587ºC at 760 mmHg . The flash point is 296.3ºC and the density is 1.796g/cm³ .科学的研究の応用

Organocatalysts for Aerobic Oxidation and Oxidative Coupling Reactions

N-hydroxyimides, such as 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, are widely known as organocatalysts for aerobic oxidation and oxidative coupling reactions . The corresponding imide-N-oxyl radicals play the role of catalytically active hydrogen atom abstracting species .

Catalyst for Liquid-Phase Free-Radical Oxidation

The synthesized compound can be considered as a catalyst for liquid-phase free-radical oxidation and oxidative coupling reactions in non-polar media where solubility was previously the limiting factor .

Organocatalysis

N-hydroxyimides are also widely used as organocatalysts or reagents in oxidative coupling reactions with the formation of C–C .

Oxidative Difunctionalization of Alkenes

N-hydroxyimides are used as reagents for the oxidative difunctionalization of alkenes .

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

1,8-naphthalimide derivatives, such as 4-bromo-1,8-naphthalic anhydride, can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

Reactions with Alkylamines

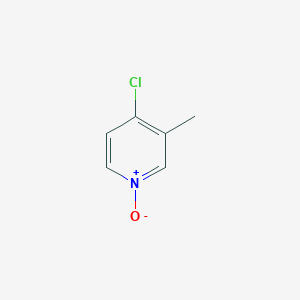

3,6-Dinitronaphthalic-1,8-anhydride reacted as expected with 1-butylamine to give only 3,6-dinitronaphthalic-1,8-N-butylimide .

作用機序

Target of Action

It is known that dinitronaphthaloyl derivatives, such as this compound, are used as disinfectants and antiseptics .

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through electron transfer, leading to changes in the target’s function or structure.

Biochemical Pathways

Based on its potential use as a disinfectant and antiseptic , it may interfere with the metabolic pathways of microorganisms, leading to their inactivation.

Result of Action

Given its potential use as a disinfectant and antiseptic , it may lead to the inactivation of microorganisms.

将来の方向性

特性

IUPAC Name |

7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDXTKVBLMYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)